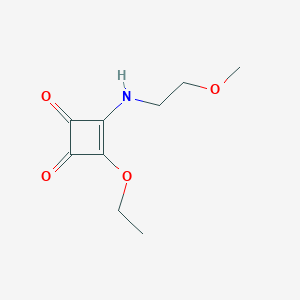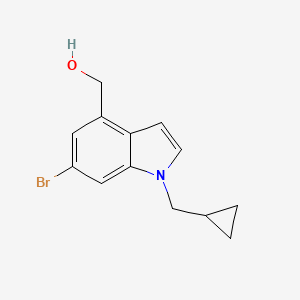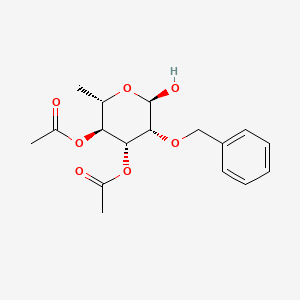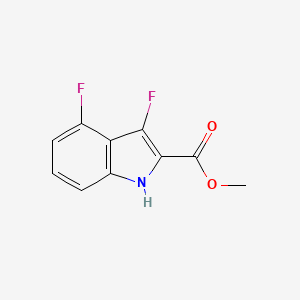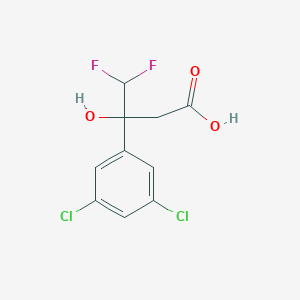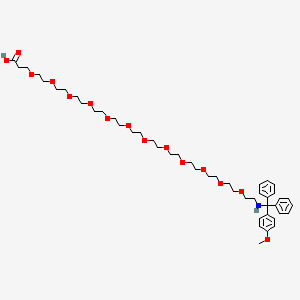![molecular formula C25H42ClNO2 B13722038 2-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride](/img/structure/B13722038.png)
2-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of U 18666A involves the reaction of androst-5-en-17-one with 2-(diethylamino)ethanol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of U 18666A follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often obtained as a lyophilized powder, which is stable for extended periods when stored appropriately .
化学反応の分析
Types of Reactions
U 18666A primarily undergoes substitution reactions due to the presence of the diethylamino group. It can also participate in esterification reactions, particularly with cholesterol derivatives .
Common Reagents and Conditions
Common reagents used in reactions involving U 18666A include acids like p-toluenesulfonic acid for catalysis and solvents such as dichloromethane. The reactions are typically carried out under controlled temperatures to prevent decomposition .
Major Products
The major products formed from reactions involving U 18666A are typically cholesterol esters and other lipid derivatives. These products are crucial for studying cholesterol metabolism and its impact on cellular functions .
科学的研究の応用
U 18666A has a wide range of applications in scientific research:
Chemistry: Used as a tool to study cholesterol transport and metabolism.
Biology: Helps in understanding the role of cholesterol in cellular processes and its impact on diseases like Niemann-Pick type C disease.
Medicine: Used in research related to neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Industry: Employed in the development of assays and diagnostic tools for studying cholesterol-related disorders
作用機序
U 18666A inhibits cholesterol transport by blocking the movement of cholesterol out of lysosomes. It specifically targets the Niemann-Pick C1 (NPC1) protein, which is crucial for cholesterol export from lysosomes. This inhibition leads to the accumulation of cholesterol within lysosomes, providing a model for studying diseases like Niemann-Pick type C disease .
類似化合物との比較
Similar Compounds
Desmosterol: Another compound involved in cholesterol metabolism.
2-Hydroxypropyl-gamma-cyclodextrin: Used to enhance lysosome-ER association and autophagy.
Filipin III: A probe for sterol location in biological membranes.
Uniqueness
U 18666A is unique due to its specific inhibition of NPC1 and its ability to mimic the Niemann-Pick type C disease phenotype. This makes it an invaluable tool for studying cholesterol metabolism and related disorders .
特性
分子式 |
C25H42ClNO2 |
|---|---|
分子量 |
424.1 g/mol |
IUPAC名 |
2-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride |
InChI |
InChI=1S/C25H41NO2.ClH/c1-5-26(6-2)15-16-28-19-9-7-18-8-10-20-21-11-12-23(27)24(21,3)14-13-22(20)25(18,4)17-19;/h8,19-22H,5-7,9-17H2,1-4H3;1H |
InChIキー |
ICPRVJHNLABCSA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1CCC2=CCC3C4CCC(=O)C4(CCC3C2(C1)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


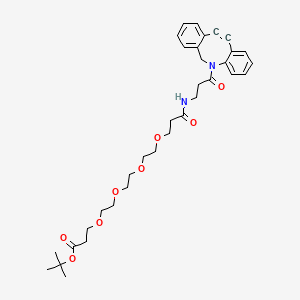
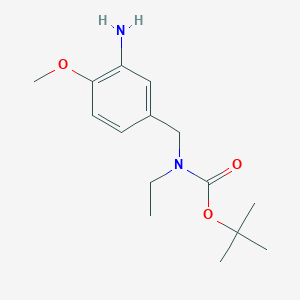
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)
![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
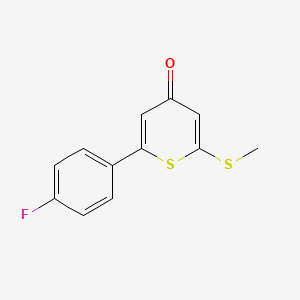
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)
